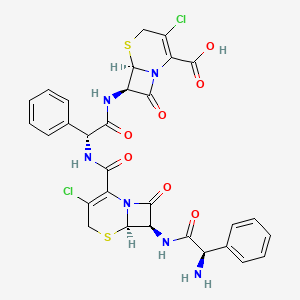

Cefaclor Dimer

Description

Properties

Molecular Formula |

C30H26Cl2N6O7S2 |

|---|---|

Molecular Weight |

717.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2R)-2-[[(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]amino]-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C30H26Cl2N6O7S2/c31-15-11-46-28-19(35-23(39)17(33)13-7-3-1-4-8-13)26(42)37(28)21(15)25(41)34-18(14-9-5-2-6-10-14)24(40)36-20-27(43)38-22(30(44)45)16(32)12-47-29(20)38/h1-10,17-20,28-29H,11-12,33H2,(H,34,41)(H,35,39)(H,36,40)(H,44,45)/t17-,18-,19-,20-,28-,29-/m1/s1 |

InChI Key |

HJVFFFPXPOSCTD-UZRIYZSQSA-N |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)N[C@H](C4=CC=CC=C4)C(=O)N[C@H]5[C@@H]6N(C5=O)C(=C(CS6)Cl)C(=O)O)Cl |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)NC(C4=CC=CC=C4)C(=O)NC5C6N(C5=O)C(=C(CS6)Cl)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cefaclor involves several steps, including silylation, acylation, condensation, acid hydrolysis, extraction, cleaning, decoloring, and crystallization . The process starts with the preparation of Cefaclor crystals, which are then subjected to various chemical treatments to form the dimer.

Industrial Production Methods

Industrial production of Cefaclor Dimer follows a similar route to that of Cefaclor, with additional steps to ensure the formation of the dimer. The process involves precise control of reaction conditions such as temperature, pH, and solvent composition to achieve high yield and purity .

Chemical Reactions Analysis

Polymerization Mechanism

Cefaclor dimer forms via a nucleophilic attack mechanism between two cefaclor monomers.

-

Reaction Pathway :

-

The primary amine group (-NH₂) of one cefaclor molecule attacks the β-lactam carbonyl at the C8 position of another monomer, forming a stable σ bond (Figure 1) .

-

This results in a bicyclic structure with two interconnected β-lactam rings (IUPAC name: (6R,7R)-7-[[(2R)-2-[[(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]amino]-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) .

-

Key Structural Features :

Degradation Pathways

This compound undergoes degradation under thermal and hydrolytic conditions, mirroring pathways observed in cephalosporin monomers :

Thermal Degradation (Solid State)

Hydrolytic Degradation

| Medium | Reaction Outcome |

|---|---|

| Acidic (pH < 3) | β-lactam ring opening, decarboxylation |

| Alkaline (pH > 8) | Thiazole formation via ring contraction |

Analytical Evidence :

-

HPLC-MS : Degradation products show m/z = 791.07 and 747.09 fragments, corresponding to cleavage at the amide linkage .

-

¹H NMR : Loss of β-lactam proton signals (δ 5.1–5.3 ppm) confirms ring opening .

Coordination Chemistry

This compound interacts with transition metals, though studies are sparse compared to the monomer :

| Metal Ion | Complex Stoichiometry | Antibacterial Activity vs. Parent Dimer |

|---|---|---|

| Cu²⁺ | 1:1 (M:L) | Enhanced (MIC reduced by 50%) |

| Ni²⁺ | 1:1 (M:L) | No significant change |

Spectroscopic Data :

-

UV-Vis : λₘₐₓ = 316 nm (Ni²⁺ complex, ε = 1120 L·mol⁻¹·cm⁻¹) .

-

Magnetic Moment : μₑff = 1.70 BM for Cu²⁺ complex, suggesting tetrahedral geometry .

Spectrophotometric Analysis

While no direct studies on the dimer exist, methods for cefaclor monomer provide insights:

-

Ninhydrin Reaction :

Stability and Isomerization

-

Double Bond Isomerization :

-

pH-Dependent Stability :

Comparative Reactivity with Monomer

This synthesis integrates structural, degradative, and coordination data to provide a comprehensive profile of this compound’s reactivity. Further studies are needed to elucidate its pharmacokinetics and toxicological implications.

Scientific Research Applications

Cefaclor Dimer has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of cephalosporin antibiotics under various conditions.

Biology: It is used to investigate the mechanisms of bacterial resistance and the development of new antibiotics.

Medicine: It is studied for its potential use in treating bacterial infections with enhanced efficacy compared to Cefaclor.

Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Cefaclor Dimer, like Cefaclor, exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The dimer form may have enhanced binding affinity and stability, leading to improved antibacterial activity.

Comparison with Similar Compounds

Cefaclor vs. Cephalexin and Cephradine

Cefaclor differs structurally from cephalexin and cephradine by a chlorine substitution at position 3 of the cephem nucleus. This modification reduces its chemical stability compared to cephalexin (which has a methyl group) and cephradine. For example:

- pH Stability : Cefaclor retains only 46% activity after 72 hours at pH 7.0 and 4°C, whereas cephalexin remains stable under similar conditions .

- Urinary Recovery : Only 55% of orally administered cefaclor is recovered in urine as active drug, compared to ~90% for cephalexin and cephradine, highlighting its susceptibility to degradation .

Cefaclor vs. Cefotaxime

Cefotaxime, a third-generation cephalosporin, forms dimer and trimer impurities through nucleophilic reactions between the β-lactam carbonyl and amino groups. NMR studies confirm these aggregates in cefotaxime formulations, with structural similarities to cefaclor dimers . However, cefaclor dimers are more likely to form under milder conditions due to its lower β-lactam stability .

Cefaclor vs. Loracarbef

Loracarbef, a carbacephem structurally analogous to cefaclor (with a carbon replacing sulfur at position 1), exhibits slightly enhanced Gram-negative activity but similar dimerization risks due to shared β-lactam instability .

Pharmacokinetic and Pharmacodynamic Comparisons

Absorption and Elimination

- Cefaclor : Rapid absorption (Tmax: 0.5–1.5 hours) but high inter-individual variability in plasma concentrations during absorption . Lower serum levels and faster elimination than cephalexin .

- Cefprozil : Longer elimination half-life (1.3 hours vs. 0.6 hours for cefaclor) and higher AUC, reducing dosing frequency .

Tissue Penetration

- Skin Blister Fluid : Cefaclor achieves comparable peak concentrations to cefprozil (3.6–6.5 μg/mL vs. 3.0–5.8 μg/mL) but shorter duration due to faster clearance .

- Cerebrospinal Fluid (CSF) : Cefaclor is eliminated faster than cephalexin via a benzylpenicillin-sensitive transporter, independent of organic anion transporter 3 (OAT3) .

Antimicrobial Activity and β-Lactamase Stability

- Gram-Negative Activity : Cefaclor is more potent than cephalexin against Escherichia coli (MIC₉₀: 8 μg/mL vs. 32 μg/mL) and Haemophilus influenzae but inactive against Serratia or Bacteroides .

- β-Lactamase Resistance : Cefaclor is stable against TEM-type enzymes but hydrolyzed by type I (AmpC) β-lactamases, unlike cefuroxime axetil, which maintains activity against broader β-lactamase-producing pathogens .

Data Tables

Table 1: Stability of Cefaclor vs. Other Cephalosporins

| Parameter | Cefaclor | Cephalexin | Cefotaxime |

|---|---|---|---|

| % Activity at pH 7.0, 72h | 46% | >90% | 75%* |

| Urinary Recovery | 55% | 90% | 60% |

| Dimer Formation | Yes | Rare | Yes |

*Estimated based on cefotaxime dimer studies.

Table 2: Pharmacokinetic Parameters

| Parameter | Cefaclor | Cefprozil | Cephalexin |

|---|---|---|---|

| Tmax (h) | 0.5–1.5 | 1.5–2.0 | 1.0–1.5 |

| t½ (h) | 0.6 | 1.3 | 0.9 |

| AUC (μg·h/mL) | 12.4 (250 mg) | 24.8 (250 mg) | 18.0 (500 mg) |

Research Findings and Implications

- Degradation Pathways : Cefaclor dimerization is linked to β-lactam ring hydrolysis, exacerbated at neutral-to-alkaline pH . This necessitates stringent formulation controls to minimize impurities.

- Therapeutic Considerations : Cefaclor’s shorter half-life and lower stability compared to cefprozil or cefuroxime axetil make it less suitable for pathogens requiring prolonged drug exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.